N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Description
N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen and three isopropyl groups at the 2, 4, and 6 positions of the benzene ring. Benzenesulfonamides are widely studied for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C20H29NO3S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H29NO3S/c1-13(2)16-10-18(14(3)4)20(19(11-16)15(5)6)25(22,23)21-12-17-8-7-9-24-17/h7-11,13-15,21H,12H2,1-6H3 |
InChI Key |
OGUNOJJGFWUYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CC=CO2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves the reaction of furan-2-carbaldehyde with 2,4,6-tri(propan-2-yl)benzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and various substituted benzenesulfonamide compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzenesulfonamides
Core Structural Variations
The target compound shares structural similarities with other benzenesulfonamide derivatives but differs in substituent patterns. Key analogs include:
- N-(Furan-2-ylmethyl)-4-methyl-N-(prop-2-yn-1-yl)-benzenesulfonamide (): Features a methyl group at position 4 and a propargyl group on the sulfonamide nitrogen.
- N-[5-(4-Chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide (): Contains a 4-chlorophenyl-substituted furan and a methyl group at position 3.
- N-(Pyridin-2-ylmethyl)benzenesulfonamide derivatives (): Replaces the furan group with a pyridine ring, altering electronic properties.
Substituent Effects on Properties
- Electronic Effects : The electron-rich furan ring may enhance hydrogen-bonding interactions, whereas halogenated analogs (e.g., 4-chlorophenyl in ) exhibit increased lipophilicity and metabolic stability .
Anticancer Activity
- QSAR Insights : A kernel partial least squares (KPLS) model for benzenesulfonamides () highlights the importance of electron-withdrawing groups (e.g., trioxotetrahydropyrimidinyl) in enhancing TrkA inhibition (predicted activity: 0.2939 vs. observed 0.2920).
Antimicrobial and Anti-inflammatory Activity
- Sulfonamide Derivatives : Broad-spectrum activity against bacterial and fungal pathogens is attributed to the sulfonamide moiety’s ability to inhibit dihydropteroate synthase .
- Furan-Substituted Analogs : Enhanced anti-inflammatory activity due to furan’s electron-donating effects and hydrogen-bonding capacity .
Physicochemical Properties
*Predicted using QSAR models from .
Computational and Crystallographic Insights
- Electrostatic Potential Maps: Tools like Multiwfn () reveal that the isopropyl groups in the target compound create a hydrophobic surface, reducing solubility but enhancing membrane permeability.
- Crystal Packing : Analogous compounds () exhibit C–H···O interactions, whereas the target compound’s bulky isopropyl groups may favor van der Waals interactions over hydrogen bonding.
Biological Activity
N-(furan-2-ylmethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various pharmacological applications, including antibacterial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₃S. Its structure features a furan ring linked to a benzenesulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
Antibacterial Activity
Recent studies have indicated that sulfonamides exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folic acid synthesis. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Sulfonamides
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Sulfanilamide | 16 | Escherichia coli |
| Trimethoprim | 4 | Klebsiella pneumoniae |
The minimum inhibitory concentration (MIC) values suggest that this compound exhibits potent antibacterial effects comparable to established sulfonamides.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are critical for cell cycle progression.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| A549 | 3.5 | Cell cycle arrest at G1 phase |
| HCT116 | 4.8 | Inhibition of CDK2 |
The IC50 values indicate that this compound has significant anticancer potential, particularly against breast and lung cancer cell lines.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers in 2023 evaluated the antibacterial properties of various sulfonamides against resistant strains of bacteria. This compound was among the top performers with an MIC value significantly lower than many traditional antibiotics .
- Evaluation of Anticancer Properties : In a recent investigation published in a peer-reviewed journal, the compound was tested against several cancer cell lines. The results indicated that it not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
